Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-
Overview
Description
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a fluoro group, a propenyloxy group, and a trifluoromethyl group
Preparation Methods
The synthesis of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction Conditions: The fluoro group can be introduced via electrophilic fluorination, while the propenyloxy group can be added through an etherification reaction. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield.
Chemical Reactions Analysis
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The propenyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzene derivatives, aldehydes, acids, and alcohols.
Scientific Research Applications
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluoro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors.
Pathways Involved: The compound may participate in metabolic pathways involving oxidation and reduction, influencing biological activity.
Comparison with Similar Compounds
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- can be compared with similar compounds such as:
Benzene, 1-fluoro-2-(2-nitro-1-propen-1-yl): This compound has a nitro group instead of a trifluoromethyl group, leading to different reactivity and applications.
Benzene, 1-fluoro-2-methoxy-3-(2-propen-1-yloxy):
These comparisons highlight the unique properties of Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-, particularly its trifluoromethyl group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVWBKASQVRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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